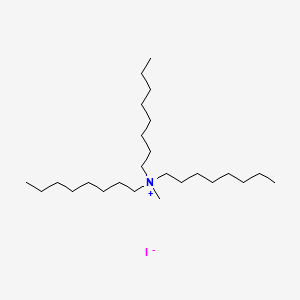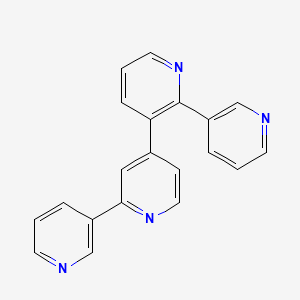
Nemertellina
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Nemertelline has several scientific research applications:
Mecanismo De Acción
Target of Action
Nemertelline, a neurotoxic tetra-pyridine compound, primarily targets nicotinic acetylcholine receptors and crustacean chemoreceptors . These receptors play a crucial role in transmitting signals in the nervous system.
Mode of Action
Nemertelline interacts with its targets by mimicking the action of acetylcholine, a neurotransmitter, at the nicotinic acetylcholine receptors . This interaction triggers a series of events leading to the activation of these receptors, which can result in various physiological effects such as muscle contraction and neurotransmission.
Biochemical Pathways
Given its interaction with nicotinic acetylcholine receptors, it is likely that it influences cholinergic signaling pathways . The activation of these receptors can lead to the opening of ion channels, causing an influx of ions that can further propagate the signal in the nervous system.
Result of Action
The primary result of nemertelline’s action is the disruption of normal neural signaling, leading to neurotoxic effects . In crustaceans, its toxicity is similar to nicotine , but it has no mammalian toxicity . This can lead to paralysis in the affected organisms, which is beneficial for the marine ribbon worm, Amphiporus angulatus, that produces this toxin for hunting prey and defending against predators .
Análisis Bioquímico
Biochemical Properties
Nemertelline plays a significant role in biochemical reactions, particularly in interactions with nicotinic acetylcholine receptors and crustacean chemoreceptors . It acts similarly to nicotine in crustaceans, affecting their nervous system . Nemertelline interacts with enzymes and proteins involved in these pathways, including nicotinic acetylcholine receptors, which it stimulates and then desensitizes . This interaction is crucial for its neurotoxic effects.
Cellular Effects
Nemertelline influences various cellular processes, particularly in crustaceans. It affects cell signaling pathways by interacting with nicotinic acetylcholine receptors, leading to altered neurotransmission . This interaction can impact gene expression and cellular metabolism, resulting in neurotoxic effects that are similar to those of nicotine . In crustaceans, Nemertelline reduces predation and larval settlement by affecting their nervous system .
Molecular Mechanism
At the molecular level, Nemertelline exerts its effects by binding to nicotinic acetylcholine receptors . This binding leads to the stimulation and subsequent desensitization of these receptors, disrupting normal neurotransmission . Nemertelline’s structure, which resembles that of nicotine, allows it to interact effectively with these receptors . Additionally, it may inhibit or activate other enzymes involved in neurotransmission, further contributing to its neurotoxic effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Nemertelline have been observed to change over time. Its stability and degradation can influence its long-term effects on cellular function . Studies have shown that Nemertelline remains stable under certain conditions, but its neurotoxic effects can diminish over time as it degrades . Long-term exposure to Nemertelline in in vitro and in vivo studies has shown sustained neurotoxic effects, although these effects may decrease as the compound degrades .
Dosage Effects in Animal Models
The effects of Nemertelline vary with different dosages in animal models. At lower doses, it can effectively reduce predation and larval settlement in crustaceans without causing significant adverse effects . At higher doses, Nemertelline can exhibit toxic effects, including severe neurotoxicity . Threshold effects have been observed, where a certain dosage is required to achieve the desired neurotoxic effects .
Metabolic Pathways
Nemertelline is involved in metabolic pathways related to neurotransmission. It interacts with enzymes and cofactors that are part of these pathways, influencing metabolic flux and metabolite levels . The biosynthesis of Nemertelline and its analogs involves the hetero-dimerization of anabaseine with an activated precursor of isoanatabine . This pathway is crucial for the production of Nemertelline and its neurotoxic effects.
Transport and Distribution
Within cells and tissues, Nemertelline is transported and distributed through interactions with specific transporters and binding proteins . These interactions influence its localization and accumulation in target tissues, particularly in the nervous system . Nemertelline’s distribution is essential for its neurotoxic effects, as it needs to reach and interact with nicotinic acetylcholine receptors .
Subcellular Localization
Nemertelline’s subcellular localization is primarily within the nervous system, where it exerts its neurotoxic effects . It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization is crucial for its activity, as it needs to interact with nicotinic acetylcholine receptors to exert its effects .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Nemertelline can be synthesized via an efficient two-step total synthesis . The first step involves the preparation of key intermediates, followed by a final coupling reaction to form the quaterpyridine structure . The reaction conditions typically involve the use of pyridin-3-yl boronic acid and 2-chloro-pyridines in a Suzuki cross-coupling reaction .
Industrial Production Methods: While specific industrial production methods for nemertelline are not extensively documented, the synthetic routes mentioned above provide a foundation for potential large-scale production. The use of commercially available reagents and straightforward reaction conditions make it feasible for industrial synthesis .
Análisis De Reacciones Químicas
Types of Reactions: Nemertelline undergoes various chemical reactions, including:
Oxidation: Nemertelline can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the pyridine rings.
Substitution: Substitution reactions, particularly involving halogenated pyridines, are common in the synthesis of nemertelline.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Halogenated pyridines and boronic acids are frequently used in substitution reactions.
Major Products: The major products formed from these reactions include various oxidized and reduced derivatives of nemertelline, as well as substituted quaterpyridine compounds .
Comparación Con Compuestos Similares
Anabaseine: Another pyridyl alkaloid found in nemertean worms, known for its interaction with nicotinic acetylcholine receptors.
Anatabine: A tobacco alkaloid with structural similarities to nemertelline.
Nicotelline: Structurally similar to nemertelline and also found in marine organisms.
Uniqueness: Nemertelline is unique due to its tetra-pyridine structure, which distinguishes it from other pyridyl alkaloids.
Propiedades
IUPAC Name |
2-pyridin-3-yl-3-(2-pyridin-3-ylpyridin-4-yl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14N4/c1-4-16(13-21-8-1)19-12-15(7-11-23-19)18-6-3-10-24-20(18)17-5-2-9-22-14-17/h1-14H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWWRILUGNLIYGG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=NC=CC(=C2)C3=C(N=CC=C3)C4=CN=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80208401 | |
| Record name | 3,2':3',2'':4'',3'''-Quaterpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80208401 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59697-14-2 | |
| Record name | Nemertelline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=59697-14-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Nemertelline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059697142 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,2':3',2'':4'',3'''-Quaterpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80208401 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | NEMERTELLINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/45M2T55WTP | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


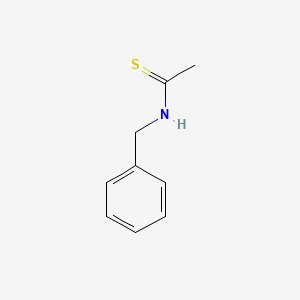
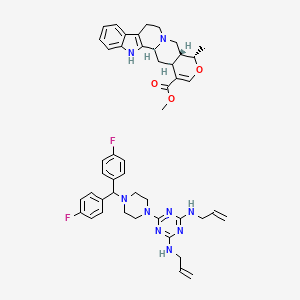


![(-)-2-(3-Furylmethyl)-2'-hydroxy-5,9-alpha-dimethyl-6,7-benzomorphan-methansulfonat [German]](/img/structure/B1230485.png)

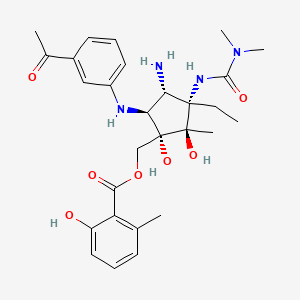
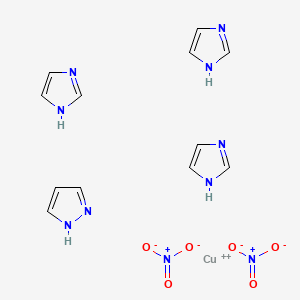
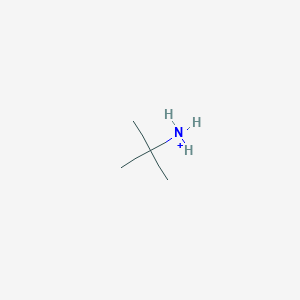
![3-[Bis(4-fluorophenyl)methoxy]-8-methyl-8-azabicyclo[3.2.1]octane](/img/structure/B1230493.png)

![1-[5-(thiophen-2-ylmethoxy)-1H-indol-3-yl]propan-2-amine](/img/structure/B1230497.png)
![1'-(Phenylmethyl)spiro[1,2-dihydroindene-3,4'-piperidine]](/img/structure/B1230500.png)
